REACTION_CXSMILES
|
C(N[CH:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][C:9]([O:17][CH3:18])=[C:10]([O:15][CH3:16])[CH:11]=2)[CH2:6]1)CC.CC1C=CC(C(O)C(OC(=O)C)=O)=CC=1>CC(C)=O>[CH3:18][O:17][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[O:15][CH3:16])[CH2:13][CH2:14][CH2:5][CH2:6]2
|
Name
|
|
Quantity
|
3.69 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC1CC2=CC(=C(C=C2CC1)OC)OC
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
p-methyl-O-acetyl-mandelic acid
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(C(=O)OC(C)=O)O)C=C1
|
Name
|
|
Quantity
|
43 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
subsequently filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
washed with 5% HCl, 5% NaHCO3 and H2O to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous Na2SO4
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCCCC2=CC1OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |